3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
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Description
3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C12H14BrNO3S and its molecular weight is 332.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Kinase Inhibitors
A novel synthetic approach involving an Eschenmoser coupling reaction has been used for the synthesis of kinase inhibitors, including Nintedanib and Hesperadin. This method utilizes substituted 3-bromooxindoles and substituted thiobenzanilides, demonstrating the relevance of brominated compounds in the synthesis of medically significant molecules (Marek et al., 2021).
Antioxidant Activity of Bromophenols
Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds similar to 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, have shown potent scavenging activity against radicals. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Carbonic Anhydrase Inhibitory Properties
The inhibitory properties of bromophenols on human carbonic anhydrase II have been studied, indicating the potential of brominated compounds in developing treatments for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Herbicide Detoxification
Genetic engineering has enabled the expression of a specific nitrilase in plants that converts bromoxynil (a herbicide) to its primary metabolite, demonstrating an approach to achieving herbicide resistance. This application underscores the utility of brominated compounds and their metabolic pathways in agricultural biotechnology (Stalker et al., 1988).
Molecular Docking and Structural Analysis
Structural and theoretical analysis, including molecular docking of benzamide isomers with bromine substituents, has elucidated the role of halogen bonding in interactions with protein residues. Such studies are crucial for understanding the interaction dynamics of brominated compounds with biological targets, potentially guiding the design of new therapeutic agents (Moreno-Fuquen et al., 2022).
Properties
IUPAC Name |
3-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIGXNKWRIEAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.